
N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide, commonly known as CCT018159, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of CCT018159 involves the inhibition of the protein kinase CK2. This protein kinase plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, CCT018159 disrupts these processes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. CCT018159 has also been shown to have anti-viral effects, making it a potential treatment for viral infections such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCT018159 has several advantages for use in lab experiments. It is a small molecule inhibitor with high potency and selectivity, making it an ideal tool for studying the function of CK2 in various cellular processes. However, like all compounds, CCT018159 has limitations. It is not suitable for use in vivo due to its poor solubility and bioavailability. Additionally, its effects on other protein kinases have not been fully elucidated, making it important to use caution when interpreting results.
Direcciones Futuras
There are several future directions for research on CCT018159. One direction is to further investigate its potential therapeutic applications in various fields of research, including cancer, inflammation, neurodegenerative diseases, and viral infections. Another direction is to study its effects on other protein kinases and cellular processes to better understand its mechanism of action. Additionally, there is potential for the development of analogs of CCT018159 with improved solubility and bioavailability for use in vivo.
Métodos De Síntesis
The synthesis of CCT018159 involves a multi-step process that begins with the reaction of 2-chloropyridine with cyclobutanone to form a cyclobutyl pyridine intermediate. This intermediate is then reacted with methylamine and trifluoroacetic anhydride to yield the final product, CCT018159. This synthesis method has been optimized to yield high purity and yield of CCT018159, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
CCT018159 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. CCT018159 has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-19(12(8-17)5-3-6-12)11(20)10-9(13(14,15)16)4-2-7-18-10/h2,4,7H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCBAXOGPLRERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=N1)C(F)(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


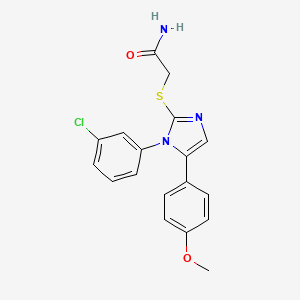

![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)
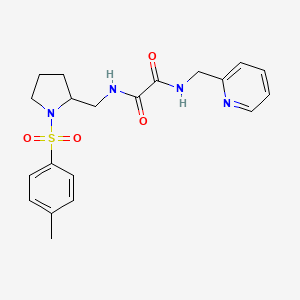
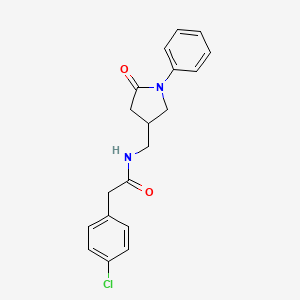
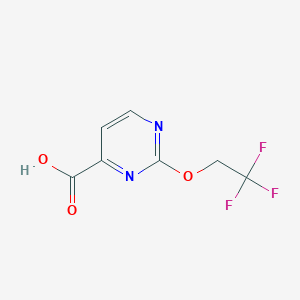
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B2450866.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2450869.png)
![2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2450871.png)
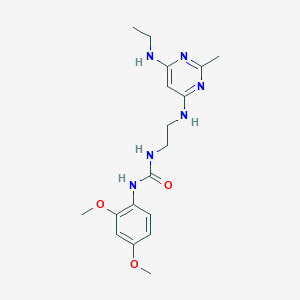

![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2450879.png)